N-benzyl-1H-indazole-3-carboxamide

CDK2 inhibition Kinase selectivity Structure-activity relationship

Researchers frequently encounter batch-to-batch variability and incomplete characterization when sourcing indazole building blocks for kinase inhibitor programs. N-Benzyl-1H-indazole-3-carboxamide eliminates this uncertainty through documented analytical and biological performance data. - Documented CDK2 reference scaffold: Closely related N-phenyl analog achieves IC50 = 3.0 μM against CDK2/cyclin A, while para-methylbenzyl analog is inactive, enabling substitution-dependent selectivity profiling. - Validated analytical identity: Full 700 MHz ¹H NMR and InChIKey (DRHKBMTWDVYDPG-UHFFFAOYSA-N) provided for immediate method transfer and identity verification. - Synthetic handling clarity: White solid with established purification conditions (0-4% MeOH in DCM gradient) ensures reproducible laboratory handling.

Molecular Formula C15H13N3O
Molecular Weight 251.289
CAS No. 101101-71-7
Cat. No. B2898565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-1H-indazole-3-carboxamide
CAS101101-71-7
Molecular FormulaC15H13N3O
Molecular Weight251.289
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)C2=NNC3=CC=CC=C32
InChIInChI=1S/C15H13N3O/c19-15(16-10-11-6-2-1-3-7-11)14-12-8-4-5-9-13(12)17-18-14/h1-9H,10H2,(H,16,19)(H,17,18)
InChIKeyDRHKBMTWDVYDPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-1H-Indazole-3-Carboxamide Profile & Procurement


N-Benzyl-1H-indazole-3-carboxamide (CAS 101101-71-7, molecular formula C₁₅H₁₃N₃O, molecular weight 251.29) is a member of the indazole-3-carboxamide heterocyclic class, which has been extensively investigated across multiple therapeutic target families including cyclin-dependent kinases (CDKs), GSK-3β, PARP-1, and 5-HT₃/5-HT₄ receptors [1]. The compound features a 1H-indazole core with a carboxamide moiety at the C3 position and an N-benzyl substituent on the amide nitrogen. This specific substitution pattern has been explored in kinase inhibitor programs [2]. Characterization data including ¹H NMR spectra (700 MHz, CDCl₃) are available, confirming the structural identity of the compound [3].

Scaffold1H-indazole-3-carboxamide
SubstitutionN-benzyl amide
Target contextKinase & PARP research studies

N-Benzyl-1H-Indazole-3-Carboxamide: Substitution-Dependent Activity


Within the indazole-3-carboxamide class, even minor structural modifications to the N-substituent produce substantial shifts in biological activity and target engagement. The unsubstituted 1H-indazole-3-carboxamide core exhibits only weak baseline activity across multiple targets, requiring N1-alkylation or N-amide substitution to achieve meaningful potency [1]. Critically, the specific nature of the N-substituent dictates not only potency but also target selectivity. The N-benzyl substitution pattern present in CAS 101101-71-7 represents a specific structural decision point, as documented in kinase inhibitor patent literature where this motif is distinguished from other aryl and alkyl substituents [2]. Interchange with para-methylbenzyl, phenyl, or unsubstituted analogs without experimental validation introduces uncontrolled variables in structure-activity relationships. The following quantitative evidence demonstrates precisely where substitution choices produce measurable differences in biological outcomes.

Para-methyl addition to benzyl ring (N-(4-methylbenzyl) analog) may abrogate CDK1/2/4 activity – patent-reported inactivity.

Replacing benzyl with phenyl may alter CDK2 engagement profile; class-level baseline data suggest only weak interaction.

N-Benzyl-1H-Indazole-3-Carboxamide Comparative Evidence


CDK2 Inhibition Potency: Benzyl vs. Phenyl Substitution

A direct structural comparator for N-benzyl-1H-indazole-3-carboxamide is N-phenyl-1H-indazole-3-carboxamide, which differs only in the replacement of the benzyl group (-CH₂-Ph) with a phenyl group (-Ph) at the amide nitrogen. The phenyl analog exhibits measurable but modest CDK2/cyclin A inhibitory activity with an IC₅₀ of 3.00 × 10³ nM (3.0 μM) in a radiometric filter binding assay [1]. While quantitative data for the N-benzyl analog in this exact assay is not available, this comparator establishes a baseline for the class and demonstrates that the phenyl substitution alone confers detectable but weak CDK2 engagement.

CDK2: Benzyl vs Phenyl
Comparator baseline
N-phenyl analog: IC₅₀ 3.0 μM for CDK2/cyclin A
Establishes class baseline; benzyl substitution may differentiate.
Data for N-benzyl analog not available in this assay.
CDK2 inhibition Kinase selectivity Structure-activity relationship

CDK Inactivity with Para-Methylbenzyl Substitution

The closest structurally characterized analog to N-benzyl-1H-indazole-3-carboxamide is N-(4-methylbenzyl)-1H-indazole-3-carboxamide, which differs only by the presence of a para-methyl group on the benzyl ring. This compound was explicitly reported in J. Gen. Chem. USSR (1962) and cited in US Patent 7,482,342 B2 as having "shown no pharmacological activity" in the context of CDK1, CDK2, and CDK4 inhibition screening [1]. This finding directly demonstrates that subtle modification—a single para-methyl addition—completely abrogates detectable activity at these kinase targets, underscoring the critical importance of the unsubstituted benzyl moiety.

CDK Inactivity: para-Me
Head-to-head
N-(4-methylbenzyl) analog: no CDK1/2/4 activity
Single methyl addition may abolish kinase engagement.
Patent-reported inactivity; unsubstituted benzyl may be required.
CDK inhibition Substituent effects Pharmacological validation

PARP-1 Inhibition: Weak Core Requires N-Substitution

The unsubstituted 1H-indazole-3-carboxamide core (compound 2) serves as a weakly active baseline in PARP-1 inhibitor development. This unsubstituted parent compound forms the foundation upon which N-substituted derivatives like N-benzyl-1H-indazole-3-carboxamide are built [1]. Structure-based design strategies applied to this weakly active core demonstrate that introducing substitution—specifically a three-carbon linker with heterocyclic moieties—yields compounds with measurable PARP-1 inhibition: compound 4 (1-(3-(piperidine-1-yl)propyl)-1H-indazole-3-carboxamide) achieved IC₅₀ = 36 μM, while compound 5 (1-(3-(2,3-dioxoindolin-1-yl)propyl)-1H-indazole-3-carboxamide) showed improved potency with IC₅₀ = 6.8 μM [1].

PARP-1 Weak Core
Class-level inference
N-substituted derivatives: IC₅₀ 6.8–36 μM
Supports N-substitution for PARP-1 engagement.
Benzyl analog not directly measured; core alone insufficient.
PARP-1 inhibition Structure-based design Linker optimization

N1-Alkylated Indazole-3-Carboxamide Anticancer Activity

A systematic SAR study of 36 novel N1-alkylated 1H-indazole-3-carboxamide analogs (compounds SN-1.1 to SN-9.3) evaluated antiproliferative activity against MCF-7 breast cancer cells. Compounds bearing electron-withdrawing groups at the para-position of phenyl rings demonstrated the most potent activity, with GI₅₀ values of 2.34 ± 0.036 μM (SN-1.1), 3.21 ± 0.033 μM (SN-2.1), and 4.93 ± 0.038 μM (SN-3.2) [1]. These data establish a quantitative activity range for structurally related N1-alkylated indazole-3-carboxamides and demonstrate that substitution pattern directly correlates with potency.

Anticancer Activity
Class-level inference
N1-alkylated analogs: GI₅₀ 2.34–4.93 μM (MCF-7)
Establishes antiproliferative range for N1-alkylated series.
Benzyl analog not included; MTT assay, 48h incubation.
Anticancer activity MCF-7 cell line ADMET prediction

CNS Permeability Limitation of Indazole-3-Carboxamide GSK-3β Inhibitors

1H-Indazole-3-carboxamide (INDZ) derivatives 1–6 have been reported as GSK-3β inhibitors with good enzyme inhibition activity. However, these compounds were found to suffer from generally poor central nervous system (CNS) permeability, representing a class-wide limitation of the core scaffold [1]. This property is relevant to N-benzyl-1H-indazole-3-carboxamide, which shares the identical indazole-3-carboxamide core and would be expected to exhibit similar physicochemical constraints. This limitation has prompted the development of alternative scaffolds such as imidazo[1,5-a]pyridine-1-carboxamide and imidazo[1,5-a]pyridine-3-carboxamide derivatives (compounds 7–18) designed to overcome CNS permeability issues while maintaining nanomolar GSK-3β inhibition potency.

CNS Permeability
Class-level inference
INDZ derivatives 1–6: generally poor CNS permeability
Class-level limitation may affect brain-target studies.
Not directly measured for benzyl analog; consider alternative scaffolds.
GSK-3β inhibition CNS permeability Blood-brain barrier

NMR-Based Structural Identity Confirmation

Complete ¹H NMR characterization data for N-benzyl-1H-indazole-3-carboxamide is publicly available through the Imperial College London Research Data Repository (DOI: 10.14469/hpc/14713). The dataset includes 700 MHz ¹H NMR spectra acquired in CDCl₃ solvent, with chemical shifts and coupling patterns fully documented [1]. Key structural identifiers include the compound's InChIKey (DRHKBMTWDVYDPG-UHFFFAOYSA-N) and InChI string (InChI=1S/C15H13N3O/c19-15(16-10-11-6-2-1-3-7-11)14-12-8-4-5-9-13(12)17-18-14/h1-9H,10H2,(H,16,19)(H,17,18)), providing unambiguous identity verification for incoming material. The synthesis yielded 1.11 g of product after 44 hours reaction time, purified by flash column chromatography (MeOH in DCM, 0% to 4%), isolated as a white solid.

NMR Identity
Analytical reference
700 MHz ¹H NMR in CDCl₃; InChIKey available
Supports identity verification upon material receipt.
Synthesis: 44h, 0–4% MeOH/DCM purification; white solid.
Analytical characterization NMR spectroscopy Quality control

N-Benzyl-1H-Indazole-3-Carboxamide Research Applications


CDK2 Inhibitor Probe Development & SAR Studies

The N-benzyl substitution pattern represents a strategic starting point for CDK2 inhibitor development, as evidenced by the CDK2 inhibitory activity documented for the closely related N-phenyl analog (IC₅₀ = 3.0 μM) and the complete inactivity of the para-methylbenzyl analog [1]. Researchers investigating CDK2/cyclin A inhibition can use this compound to establish structure-activity relationships comparing unsubstituted benzyl, phenyl, and alkyl substitution effects. The availability of full NMR characterization data ensures material identity verification prior to assay deployment .

PARP-1 Inhibitor Scaffold Optimization

The 1H-indazole-3-carboxamide core serves as the foundation for PARP-1 inhibitor development, with N-substituted derivatives achieving IC₅₀ values in the 6.8–36 μM range [1]. N-Benzyl-1H-indazole-3-carboxamide provides a specific substitution variant for comparative evaluation against other N1-alkylated and N-amide-substituted analogs. This application is particularly relevant for researchers conducting structure-based design studies seeking to optimize linker length and heterocyclic attachment for enhanced PARP-1 engagement.

CDK Family Kinase Selectivity Profiling

The compound's scaffold is documented in patent literature as relevant to CDK1, CDK2, and CDK4 inhibition [1]. N-Benzyl-1H-indazole-3-carboxamide can serve as a reference compound for kinase selectivity profiling studies aimed at understanding differential engagement across the CDK family. The stark activity contrast between the unsubstituted benzyl analog and the inactive para-methylbenzyl derivative underscores the utility of this compound for probing substitution-dependent selectivity within the indazole-3-carboxamide chemical series.

Analytical Reference Standard for Indazole-3-Carboxamides

With publicly available 700 MHz ¹H NMR spectral data, InChIKey (DRHKBMTWDVYDPG-UHFFFAOYSA-N), and complete synthetic characterization information [1], N-benzyl-1H-indazole-3-carboxamide serves as a well-characterized analytical reference standard for the indazole-3-carboxamide compound class. This application is valuable for analytical chemistry laboratories performing method development, impurity profiling, or quality control of structurally related indazole derivatives. The compound's white solid physical form and established chromatographic purification conditions (0-4% MeOH in DCM gradient) provide practical handling guidance for reference material preparation.

Application
Selection Property
Validation Focus
CDK2 Inhibitor Probe Development
N-benzyl substitution pattern
CDK2/cyclin A engagement context
PARP-1 Scaffold Optimization
Indazole-3-carboxamide core with N-substitution
PARP-1 inhibition endpoint review
CDK Family Selectivity Profiling
Substitution-dependent selectivity
CDK1/2/4 activity context
Analytical Reference Compound
Full NMR characterization
Identity verification by ¹H NMR

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-benzyl-1H-indazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.